What is Fluconazole-13C2,15N and its primary research uses?
What is Fluconazole-13C2,15N and its primary research uses?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fluconazole-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of the antifungal agent fluconazole (B54011) in complex biological matrices. This document details its chemical properties, primary research applications, and provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Core Properties of Fluconazole-13C2,15N
Fluconazole-13C2,15N is a synthetic, non-radioactive, isotopically labeled version of fluconazole. The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom results in a molecule with a higher molecular weight than the unlabeled fluconazole, while retaining the same chemical and physical properties. This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays.
Table 1: Chemical and Physical Properties of Fluconazole and its Isotopologue
| Property | Fluconazole | Fluconazole-13C2,15N |
| Chemical Formula | C₁₃H₁₂F₂N₆O[1][2][3][4] | ¹³C₂¹²C₁₁H₁₂F₂¹⁵N¹⁴N₅O |
| Molecular Weight | 306.27 g/mol [1][2][4] | 309.28 g/mol (approx.) |
| CAS Number | 86386-73-4[1][2][3][4] | 1309935-84-9[5] |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (Typical) | ≥98%[4] | ≥98% (Chemical Purity) |
| Isotopic Enrichment | Not Applicable | Typically ≥99% for ¹³C and ¹⁵N |
Note: The exact molecular weight and isotopic enrichment of Fluconazole-13C2,15N may vary slightly between different commercial suppliers. It is recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.
Primary Research Applications
The primary application of Fluconazole-13C2,15N is as an internal standard in quantitative bioanalytical methods, particularly those employing LC-MS/MS. Its use is critical in the following research areas:
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Pharmacokinetic (PK) Studies: Accurate determination of fluconazole concentrations in biological fluids (e.g., plasma, urine) over time is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] Fluconazole-13C2,15N allows for precise quantification, which is fundamental for establishing dosing regimens and evaluating drug-drug interactions.[8][9][10]
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Therapeutic Drug Monitoring (TDM): TDM of fluconazole is employed to optimize treatment efficacy and minimize toxicity, especially in critically ill patients, individuals with renal impairment, or those receiving prolonged therapy.[11][12][13] The use of a stable isotope-labeled internal standard like Fluconazole-13C2,15N in TDM assays ensures the reliability of the measured drug concentrations, enabling clinicians to make informed decisions on dose adjustments.[14][15][16]
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Drug Metabolism Studies: Investigating the metabolic fate of fluconazole requires sensitive and specific analytical methods. Fluconazole-13C2,15N can be used to accurately quantify the parent drug alongside its metabolites in various biological samples.
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Bioequivalence Studies: In the development of generic formulations of fluconazole, bioequivalence studies are necessary to demonstrate that the generic product performs in the same manner as the innovator product. The use of a reliable internal standard is a regulatory requirement for these studies to ensure the accuracy of the pharmacokinetic data.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[17]
Experimental Protocols
Quantification of Fluconazole in Human Plasma using LC-MS/MS with Fluconazole-13C2,15N as an Internal Standard
This protocol provides a general framework for the quantitative analysis of fluconazole in human plasma. Method parameters may require optimization based on the specific instrumentation and laboratory conditions.
3.1.1. Materials and Reagents
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Fluconazole analytical standard
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Fluconazole-13C2,15N (Internal Standard)
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Acetonitrile (B52724) (LC-MS grade)
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Methanol (B129727) (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Human plasma (drug-free)
3.1.2. Preparation of Stock and Working Solutions
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Stock Solutions (1 mg/mL): Accurately weigh and dissolve fluconazole and Fluconazole-13C2,15N in methanol to prepare individual stock solutions of 1 mg/mL.
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Working Standard Solutions: Serially dilute the fluconazole stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
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Internal Standard Working Solution: Dilute the Fluconazole-13C2,15N stock solution with methanol to a final concentration of, for example, 1 µg/mL.
3.1.3. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (Fluconazole-13C2,15N).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.
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3.1.5. Data Analysis
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Construct a calibration curve by plotting the peak area ratio of fluconazole to Fluconazole-13C2,15N against the nominal concentration of the calibrators.
-
Use a weighted linear regression model for the calibration curve.
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Determine the concentration of fluconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate typical workflows where Fluconazole-13C2,15N is utilized.
Caption: A typical workflow for a pharmacokinetic study of fluconazole.
Caption: Workflow for therapeutic drug monitoring (TDM) of fluconazole.
References
- 1. Fluconazole [drugfuture.com]
- 2. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluconazole, 99% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. Fluconazole-13C2,15N | Bacterial | 1309935-84-9 | Invivochem [invivochem.com]
- 6. admescope.com [admescope.com]
- 7. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Fluconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial and systemic mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of fluconazole in superficial and systemic mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Level of evidence for therapeutic drug monitoring of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Therapeutic Drug Monitoring: Established and Emerging Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunosuppressant therapeutic drug monitoring by LC-MS/MS: workflow optimization through automated processing of whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromsystems.com [chromsystems.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
